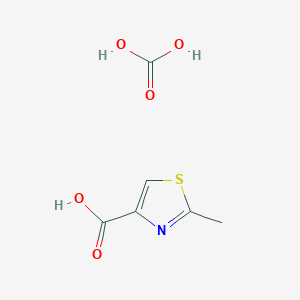

carbonic acid;2-methyl-1,3-thiazole-4-carboxylic acid

Description

Carbonic Acid (H₂CO₃)

Carbonic acid is a weak, unstable diprotic acid formed when carbon dioxide dissolves in water. It plays a critical role in biological buffering systems (e.g., blood pH regulation) and environmental processes (e.g., ocean acidification). Its instability leads to rapid decomposition into CO₂ and H₂O, limiting its direct therapeutic applications .

2-Methyl-1,3-Thiazole-4-Carboxylic Acid

This heterocyclic compound features a thiazole ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 4-position. It is structurally stable and serves as a key building block in pharmaceuticals, agrochemicals, and corrosion inhibitors. Its derivatives exhibit diverse bioactivities, including anti-inflammatory and antiplasmodial properties .

Properties

IUPAC Name |

carbonic acid;2-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.CH2O3/c1-3-6-4(2-9-3)5(7)8;2-1(3)4/h2H,1H3,(H,7,8);(H2,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKLFKYYIZXGPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)O.C(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methyl-1,3-thiazole-4-carboxylic acid carbonic acid (1:1) typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with carbonic acid. One common method for preparing 2-methyl-1,3-thiazole-4-carboxylic acid involves the reaction of 2-methylthiazole with carbon dioxide under specific conditions . Industrial production methods may involve the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

carbonic acid;2-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Carbonic acid; 2-methyl-1,3-thiazole-4-carboxylic acid is a compound combining carbonic acid and 2-methyl-1,3-thiazole-4-carboxylic acid, with the molecular formula C₆H₇N₁O₅S and a molecular weight of approximately 205.18 g/mol. It features a thiazole ring, a five-membered heterocyclic ring containing sulfur and nitrogen. The carboxylic acid functional group contributes to its acidic properties and potential reactivity in various chemical processes.

Applications in Pharmaceuticals

Carbonic acid; 2-methyl-1,3-thiazole-4-carboxylic acid is used as an intermediate in synthesizing biologically active compounds. Thiazole derivatives are often studied for their antimicrobial properties, with research indicating that compounds containing thiazole rings can inhibit bacterial growth and possess antifungal activity. The carboxylic acid moiety may enhance solubility and bioavailability, facilitating interactions with biological targets.

Applications in Agriculture

The compound has potential use as a fungicide or pesticide.

Biological Activities

Carbonic acid; 2-methyl-1,3-thiazole-4-carboxylic acid exhibits biological activities attributed to its structural components. Interaction studies focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing metabolic pathways or cellular responses.

Key Reactions

The reactivity of carbonic acid; 2-methyl-1,3-thiazole-4-carboxylic acid can be attributed to both the carbonic acid component and the thiazole structure.

Potential Interactions

Interaction studies involving carbonic acid; 2-methyl-1,3-thiazole-4-carboxylic acid focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing metabolic pathways or cellular responses, though further research is necessary to elucidate these interactions fully.

Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylthiazole | Contains a methyl group on the thiazole ring | Lacks the carboxylic functionality |

| Thiazole-4-carboxylic Acid | Similar carboxyl group but different substituents | More potent in certain biological assays |

| 5-Methylthiazole | Methyl substitution at position 5 | Exhibits different solubility properties |

| 2-Amino-1,3-thiazole | Contains an amino group instead of methyl | May exhibit different biological activities |

Mechanism of Action

The mechanism of action of 2-methyl-1,3-thiazole-4-carboxylic acid carbonic acid (1:1) involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Acidity and Bioactivity

Key Findings :

- The methyl group in 2-methyl-1,3-thiazole-4-carboxylic acid enhances hydrophobicity, improving adsorption on metal surfaces for corrosion inhibition .

- Thiazole-4-carboxylic acid lacks the methyl group, resulting in lower inhibition efficiency (90% vs. higher values for alkylated derivatives) .

- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability in drug design .

Antiplasmodial and Anti-Inflammatory Derivatives

- Cyanobacterial Peptides: Derivatives like Ala-Tzl-Ca (2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid) and Val-Tzl-Ca (2-(1-amino-2-methylpropyl)-1,3-thiazole-4-carboxylic acid) exhibit antiplasmodial activity. Branching in Val-Tzl-Ca enhances target specificity compared to simpler analogs .

- Dual EP2/EP3 Agonists: Sulfanyl-oxazolidinone-substituted thiazoles (e.g., from ) show potent EC₅₀ values ≤10 nM, highlighting the role of complex substituents in receptor binding .

Anti-Inflammatory Activity

Corrosion Inhibition Mechanisms

- Alkylated Derivatives : 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid () adsorbs strongly on metal surfaces via hydrophobic interactions, blocking corrosive agents.

- Adsorption Isotherms : Both 2-methyl-thiazole-4-carboxylic acid and thiazole-4-carboxylic acid follow Langmuir adsorption, but the methyl derivative’s higher surface coverage improves inhibition .

Biological Activity

Carbonic acid; 2-methyl-1,3-thiazole-4-carboxylic acid (C₆H₇N₁O₅S) is a compound that combines the properties of carbonic acid and 2-methyl-1,3-thiazole-4-carboxylic acid. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections detail its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The carboxylic acid group enhances its solubility and reactivity, making it suitable for various biological interactions. Below is a summary of the structural characteristics:

| Component | Description |

|---|---|

| Molecular Formula | C₆H₇N₁O₅S |

| Molecular Weight | Approximately 205.18 g/mol |

| Key Functional Groups | Thiazole ring, carboxylic acid |

| Unique Features | Combines properties of both carbonic acid and thiazole |

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Carbonic acid; 2-methyl-1,3-thiazole-4-carboxylic acid has been shown to inhibit bacterial growth and demonstrate antifungal activity. The presence of the thiazole ring is crucial for these effects:

- Bacterial Inhibition : Studies suggest that compounds containing the thiazole structure can effectively inhibit various bacterial strains.

- Antifungal Activity : The compound has been reported to possess antifungal properties against pathogens such as Candida albicans and Aspergillus niger.

Anticancer Potential

The compound also shows promise as an anticancer agent. Thiazole derivatives are often investigated for their cytotoxic effects on cancer cells:

- Cytotoxic Activity : Preliminary studies have indicated that carbonic acid; 2-methyl-1,3-thiazole-4-carboxylic acid may exhibit cytotoxicity against several cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated IC50 values in the low micromolar range against various cancer types .

- Mechanism of Action : The interaction of this compound with specific enzymes or receptors may influence metabolic pathways related to cancer progression.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study assessed the antimicrobial efficacy of various thiazole derivatives, including carbonic acid; 2-methyl-1,3-thiazole-4-carboxylic acid. Results indicated a significant reduction in bacterial growth rates compared to control groups.

- Anticancer Research :

- Structure-Activity Relationship (SAR) Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.